molecular formula C10H11N3O B13758823 2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol CAS No. 1175943-47-1

2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol

Cat. No.: B13758823
CAS No.: 1175943-47-1
M. Wt: 189.21 g/mol
InChI Key: JCKMNRCHTBDQJF-UHFFFAOYSA-N
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Description

2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-methyl-3-hydroxypyridine with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methyl and hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-one, while reduction can produce various alcohol or amine derivatives.

Scientific Research Applications

2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-methyl-5-(1H-pyrazol-4-yl)pyridin-3-ol: Lacks the methyl group on the pyrazole ring.

    2-methyl-5-(1-methyl-1H-pyrazol-3-yl)pyridin-3-ol: Has a different substitution pattern on the pyrazole ring.

    2-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ol: The pyrazole ring is attached at a different position.

Uniqueness: 2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyrazole and pyridine rings provides a versatile scaffold for further functionalization and development of new compounds with potential therapeutic applications.

Properties

CAS No.

1175943-47-1

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-methyl-5-(1-methylpyrazol-4-yl)pyridin-3-ol

InChI

InChI=1S/C10H11N3O/c1-7-10(14)3-8(4-11-7)9-5-12-13(2)6-9/h3-6,14H,1-2H3

InChI Key

JCKMNRCHTBDQJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C2=CN(N=C2)C)O

Origin of Product

United States

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